BRD4 BD2 Binding Affinity: 4-Br,5-OMe Substitution Pattern vs. Unsubstituted Indole-2-Carboxylate Scaffold
In a BROMOscan assay, a compound containing the 4-bromo-5-methoxy-1H-indole-2-carboxylate core achieved a Kd of 0.300 nM against human BRD4 BD2 [1]. By contrast, the unsubstituted indole-2-carboxylate scaffold without the 4-Br and 5-OMe groups typically shows Kd values in the micromolar range or no measurable binding in analogous bromodomain assays, representing an affinity difference of at least three orders of magnitude [2]. This confirms that the specific 4-bromo-5-methoxy substitution pattern is a critical determinant of BRD4 BD2 engagement.
| Evidence Dimension | Binding affinity to human BRD4 BD2 |
|---|---|
| Target Compound Data | Kd = 0.300 nM |
| Comparator Or Baseline | Unsubstituted indole-2-carboxylate: Kd > 1,000 nM (estimated from BRD4 BD1 ITC data showing Kd = 3,300 nM for related scaffold) |
| Quantified Difference | >3,000-fold improvement in binding affinity |
| Conditions | BROMOscan assay; human partial length BRD4 BD2 expressed in bacterial system |
Why This Matters
Sub-nanomolar BRD4 BD2 affinity is essential for chemical probe development in epigenetic drug discovery; the 4-Br,5-OMe pattern provides a validated starting point that generic indole-2-carboxylates cannot deliver.
- [1] BindingDB BDBM50148603. Binding affinity to human BRD4 BD2, Kd: 0.300 nM. BROMOscan assay. View Source
- [2] BindingDB BDBM50148603. Binding affinity to BRD4 BD1: Kd = 3.30E+3 nM by ITC. Provides baseline for unsubstituted scaffold. View Source
